(S)-Equol 7-β-D-Glucuronide Sodium Salt
Descripción
Contextualizing (S)-Equol as a Principal Daidzein (B1669772) Metabolite
(S)-Equol is an isoflavandiol, a class of isoflavonoids, that is not found in soy itself but is produced in the human intestine through the metabolic action of specific gut bacteria on daidzein, a primary isoflavone (B191592) in soybeans. nih.govnih.govmdpi.com This conversion is a multi-step process involving enzymes like daidzein reductase, dihydrodaidzein (B191008) reductase, and tetrahydrodaidzein reductase, which are produced by various intestinal bacteria. nih.gov The process begins with the hydrolysis of daidzein glycosides (like daidzin) to the aglycone daidzein, which is then metabolized to dihydrodaidzein and subsequently to (S)-Equol. nih.govmdpi.com
The ability to produce equol (B1671563) is not universal, with studies indicating that only about 25-60% of the human population possesses the necessary gut microbiota for this conversion, leading to the classification of individuals as "equol producers" or "equol non-producers". nih.govnih.gov This variability in production is a critical factor in isoflavone research, as the potential health effects of soy consumption may differ between these two groups. researchgate.net (S)-Equol is considered a more biologically active molecule than its precursor, daidzein, exhibiting a higher binding affinity for estrogen receptors. nih.govmdpi.com
Significance of Glucuronidation as a Major Phase II Biotransformation Pathway for (S)-Equol
Once formed in the intestine, (S)-Equol is absorbed and undergoes extensive Phase II biotransformation, primarily through glucuronidation. nih.govnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes predominantly in the liver and intestinal wall, involves the attachment of a glucuronic acid moiety to the (S)-Equol molecule. nih.govnih.govyoutube.com The result is the formation of (S)-Equol glucuronides, with (S)-Equol 7-β-D-Glucuronide being the predominant conjugate found circulating in human plasma and excreted in urine. nih.govjst.go.jprsc.org
Glucuronidation is a crucial detoxification pathway that increases the water solubility of compounds, facilitating their elimination from the body. nih.govyoutube.com Consequently, the majority of equol in the bloodstream exists in its conjugated glucuronide form rather than as the free aglycone. nih.govnih.gov This metabolic step significantly influences the bioavailability and systemic exposure to equol.
Enantiomeric Considerations: Differentiating (S)-Equol, (R)-Equol, and their Conjugates in Research Paradigms
Equol possesses a chiral center at the C3 position, meaning it can exist as two different stereoisomers, or enantiomers: (S)-Equol and (R)-Equol. nih.govnih.gov It is a crucial distinction that human intestinal bacteria exclusively produce the (S)-enantiomer from daidzein. mdpi.comresearchgate.netconsensus.app Synthetic equol, on the other hand, is typically a racemic mixture, containing both (S)- and (R)-equol. nih.govnih.gov
Research has demonstrated that these enantiomers can have different biological activities. For instance, (S)-Equol exhibits a significantly higher binding affinity for estrogen receptor-β (ERβ) compared to (R)-Equol, which shows a preference for estrogen receptor-α (ERα). nih.govnih.gov Furthermore, studies have indicated that (S)-Equol is more effective than (R)-Equol in inhibiting osteoclast formation and reducing bone loss in animal models. nih.gov These differences underscore the importance of using the specific, biologically relevant (S)-enantiomer in research to accurately assess the potential effects of equol produced in the human body. Consequently, when studying conjugated forms, the focus on (S)-Equol 7-β-D-Glucuronide is paramount for physiological relevance.
Interactive Data Table: Enantiomer-Specific Properties
| Property | (S)-Equol | (R)-Equol |
| Source | Produced by human gut microbiota from daidzein mdpi.comresearchgate.net | Component of synthetic racemic equol nih.govnih.gov |
| Estrogen Receptor Preference | Higher affinity for ERβ nih.govnih.gov | Higher affinity for ERα nih.govnih.gov |
| Bone Metabolism Effect | More effective at inhibiting osteoclast formation nih.gov | Less effective than (S)-Equol nih.gov |
Rationale for Academic Research on Conjugated Isoflavone Metabolites Beyond Aglycones
Historically, much of the research on isoflavones has focused on the biological activities of the aglycone forms, such as daidzein and genistein (B1671435). However, given that these compounds are extensively metabolized to conjugated forms like glucuronides and sulfates after ingestion, there is a growing recognition of the need to study these metabolites directly. nih.govnih.gov Since (S)-Equol 7-β-D-Glucuronide is the primary circulating form of equol, its biological properties are of significant interest. nih.govrsc.org
While glucuronidation generally leads to less biologically active compounds, there is evidence suggesting that this may not be a universal rule for all metabolites. rsc.org Some studies propose that glucuronides can act as a reservoir, being deconjugated back to the active aglycone at specific target tissues by enzymes like β-glucuronidases. nih.govrsc.org This deconjugation could release the active (S)-Equol locally, allowing it to exert its effects. Therefore, investigating the bioactivity, transport, and deconjugation of (S)-Equol 7-β-D-Glucuronide is essential for a complete understanding of the physiological consequences of equol production in humans. rsc.orgnih.gov Research into these conjugated metabolites is crucial to move beyond simplified in vitro models and to better reflect the complex metabolic fate of isoflavones in the human body.
Propiedades
Número CAS |
38482-82-5 |
|---|---|
Fórmula molecular |
C₂₁H₂₁NaO₉ |
Peso molecular |
440.38 |
Sinónimos |
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic Acid Sodium Salt; Equol Glucuronide Sodium Salt; (3S)-3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic Acid; Equol 7-Glucuronide; Equol Glucuro |
Origen del producto |
United States |
Metabolic Pathways and Biogenesis of S Equol 7 β D Glucuronide
Daidzein (B1669772) to (S)-Equol Conversion by Gut Microbiota
The transformation of the dietary isoflavone (B191592) daidzein into (S)-Equol is a reductive metabolic pathway carried out exclusively by specific bacteria residing in the human and animal gut. oup.comnih.gov This conversion is a key determinant of the physiological effects of soy consumption, as (S)-Equol exhibits greater biological activity than its precursor. mdpi.comnih.gov However, not all individuals possess the necessary gut bacteria to perform this conversion, leading to significant interpersonal variations in isoflavone metabolism. nih.govresearchgate.net It is estimated that only 25% to 50% of the human population can produce equol (B1671563) from daidzein. nih.govmdpi.com
The biotransformation of daidzein to (S)-Equol is a multi-step reductive process involving several key intermediate compounds. nih.gov The pathway is initiated by the conversion of daidzein into dihydrodaidzein (B191008) (DHD). nih.govresearchgate.net This intermediate is then further reduced to form tetrahydrodaidzein (THD). nih.govresearchgate.net The final step in the sequence is the conversion of tetrahydrodaidzein into (S)-Equol. researchgate.net
The stereochemistry of the intermediates is critical for the production of the (S)-enantiomer of equol. The initial reduction of daidzein typically produces (R)-dihydrodaidzein, which is then converted to (S)-dihydrodaidzein by a racemase enzyme. mdpi.com Subsequently, (S)-dihydrodaidzein is reduced to (3S,4R)-trans-tetrahydrodaidzein, which is the direct precursor to (S)-Equol. researchgate.netresearchgate.net The entire process requires a specific anaerobic environment and the presence of cofactors, primarily NADPH, which is consumed during the reductive steps. mdpi.comnih.gov
Figure 1: Microbial Metabolic Pathway from Daidzein to (S)-Equol mermaid graph TD A[Daidzein] -->|Daidzein Reductase (DZNR)| B((R)-Dihydrodaidzein); B -->|Dihydrodaidzein Racemase (DDRC)| C((S)-Dihydrodaidzein); C -->|Dihydrodaidzein Reductase (DHDR)| D((3S,4R)-trans-Tetrahydrodaidzein); D -->|Tetrahydrodaidzein Reductase (THDR)| E[(S)-Equol];
Glucuronidation of (S)-Equol
Dynamics of Glucuronide Formation in Hepatic and Intestinal Microsomal Systems
The biotransformation of S-equol is predominantly characterized by phase II metabolism, where conjugation with glucuronic acid forms glucuronide metabolites. nih.gov This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, which are abundant in the liver and the gastrointestinal tract. nih.govnih.gov The conjugation is a highly efficient process that occurs during the first-pass absorption in both the enterocytes of the intestine and subsequently in the liver. nih.gov
Studies utilizing liver and intestinal microsomes from various species—including humans, monkeys, dogs, rats, and mice—have elucidated the dynamics and regioselectivity of S-equol glucuronidation. nih.govexlibrisgroup.com This process results in the formation of two main monoglucuronides: (S)-Equol 7-β-D-Glucuronide and (S)-Equol 4'-β-D-Glucuronide. nih.gov
In humans, monkeys, dogs, and mice, the formation of (S)-Equol 7-β-D-Glucuronide is the preferred pathway in both liver and intestinal microsomes. nih.govexlibrisgroup.com Conversely, in rats, the 4'-glucuronidation pathway is dominant. nih.govexlibrisgroup.com The intrinsic clearance (CLint) values, which represent the metabolic ability of the enzymes, show significant variation across species and tissues. For all species tested, the CLint values for the formation of both 7- and 4'-glucuronides were higher in liver microsomes than in intestinal microsomes. nih.govexlibrisgroup.com
Kinetic analyses reveal that the metabolic capabilities of UGT enzymes toward S-equol differ markedly among species. nih.govexlibrisgroup.com For total glucuronidation (the sum of 7- and 4'-glucuronidation), the clearance rates in liver microsomes followed the order: rats > monkeys > mice > dogs > humans. nih.gov In intestinal microsomes, the order was: rats > mice > dogs ≥ monkeys > humans. nih.gov These findings underscore the species-specific differences in the rate and regioselectivity of S-equol conjugation. While S-equol circulates predominantly as the 7-glucuronide conjugate in humans, other metabolites like (S)‐equol‐7‐glucuronide‐4′‐sulfate (B86663) have also been identified as major metabolites in human plasma. nih.govnih.gov
| Species | Microsomal System | Glucuronidation Pathway | Relative CLint Value | Dominant Glucuronide |
|---|---|---|---|---|
| Human | Liver | Total | 1.0 nih.gov | 7-Glucuronide nih.govexlibrisgroup.com |
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Intestinal | Total | 1.0 nih.gov | ||
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Monkey | Liver | Total | 5.8 nih.gov | 7-Glucuronide nih.govexlibrisgroup.com |
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Intestinal | Total | 1.2 nih.gov | ||
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Dog | Liver | Total | 2.8 nih.gov | 7-Glucuronide nih.govexlibrisgroup.com |
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Intestinal | Total | 1.3 nih.gov | ||
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Rat | Liver | Total | 7.6 nih.gov | 4'-Glucuronide nih.govexlibrisgroup.com |
| 7-Glucuronide vs 4'-Glucuronide | 4' > 7 nih.govexlibrisgroup.com | |||
| Intestinal | Total | 9.6 nih.gov | ||
| 7-Glucuronide vs 4'-Glucuronide | 4' > 7 nih.govexlibrisgroup.com | |||
| Mouse | Liver | Total | 4.9 nih.gov | 7-Glucuronide nih.govexlibrisgroup.com |
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com | |||
| Intestinal | Total | 2.8 nih.gov | ||
| 7-Glucuronide vs 4'-Glucuronide | 7 > 4' nih.govexlibrisgroup.com |
Investigating Enterohepatic Recirculation and Deconjugation Dynamics of Equol Conjugates
Following their formation in the liver, equol glucuronides can be secreted into the bile and returned to the intestine. nih.govmdpi.com This process, known as enterohepatic circulation, significantly influences the pharmacokinetics and bioavailability of equol. acs.orgnih.gov Once in the intestine, these conjugates are subject to deconjugation by bacterial enzymes, such as β-glucuronidase, which cleave the glucuronic acid moiety to release the free aglycone form of equol. mdpi.comyoutube.com This liberated S-equol can then be reabsorbed into circulation, effectively extending its presence in the body. mdpi.commdpi.com
Pharmacokinetic studies in rats provide clear evidence for the enterohepatic recirculation of equol. After oral administration of racemic equol, multiple peaks in the plasma concentration of equol conjugates are observed. nih.govsemanticscholar.org An initial peak occurs around 1-2 hours, attributed to rapid absorption in the small intestine. nih.govsemanticscholar.org Subsequent peaks observed at approximately 4-5 hours and 8-9 hours are considered indicators of enterohepatic recycling and additional absorption in the large intestine, respectively. nih.govsemanticscholar.org This recirculation contributes to poor clearance and a prolonged half-life of equol metabolites. acs.orgnih.gov
| Pharmacokinetic Event | Observed Timing (Post-Oral Administration) | Interpretation | Reference |
|---|---|---|---|
| Initial Peak Plasma Concentration | ~1-2 hours | Rapid absorption of equol in the small intestine. | nih.gov |
| Second Peak Plasma Concentration | ~4-5 hours | Indicator of enterohepatic recycling of equol conjugates. | nih.govsemanticscholar.org |
| Third Peak Plasma Concentration | ~8-9 hours | Further absorption, potentially in the large intestine following deconjugation. | nih.govsemanticscholar.org |
| Sustained/Rising Levels | ~16-24 hours | Potential continued enterohepatic recirculation, contributing to poor clearance. | nih.gov |
Advanced Methodologies for Synthesis and Analytical Characterization
Chemical and Enzyme-Assisted Synthesis of (S)-Equol 7-β-D-Glucuronide and Related Conjugates
The generation of pure equol (B1671563) conjugates for research purposes relies on sophisticated chemical and biotechnological approaches. These methods are essential for producing the specific stereoisomers and regioisomers needed for accurate biological and analytical studies.
Methodologies for Stereoselective Conjugate Synthesis
Chemical synthesis provides a direct route to equol glucuronides, although it often yields racemic mixtures that require further separation. A common strategy involves the hydrogenation of daidzein (B1669772) over a palladium-charcoal catalyst to produce racemic equol. nih.gov Subsequent conjugation reactions are then performed.
One reported method for synthesizing equol-7-glucuronide (E-7-G) involves the deacetylation and desalting of a mono-glucuronidated equol byproduct (a mix of E-7-G' and E-4'-G') obtained from the diglucuronidation of equol. nih.gov Another approach to synthesizing equol-7-glucuronide-4'-sulfate (E-7G-4'S) starts with 4'-O-benzyldaidzein-7-O-triacetylglucuronide methyl ester, which undergoes catalytic reduction, debenzylation, sulfonation, and deacylation. nih.gov While these chemical methods are effective, they can be complex and may not be suitable for large-scale industrial production. mdpi.com The synthesis of the specific (S)-equol enantiomer is crucial, as studies have highlighted the different biological effects between (S)-equol and (R)-equol. rsc.orgnih.gov
Table 1: Overview of Chemical Synthesis Strategies for Equol and its Conjugates
| Starting Material | Key Reactions | Product(s) | Reference |
|---|---|---|---|
| Daidzein | Hydrogenation over palladium charcoal | (+/-)-Equol | nih.gov |
| Daidzein | Wittig reactions, O-alkylation | Racemic equol | mdpi.com |
| Equol mono-glucuronide byproducts | Deacetylation, desalting | Equol-7-glucuronide (E-7-G) | nih.gov |
Development of Enzyme-Assisted Synthetic Approaches Utilizing UGT and Sulfotransferase Expression Systems
Enzyme-assisted synthesis offers a highly specific and efficient alternative to chemical methods for producing equol conjugates. These approaches leverage phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are responsible for the conjugation of xenobiotics and endogenous compounds in vivo. cabidigitallibrary.orgnih.gov
Researchers have developed mammalian UGT and SULT expression systems, often in budding yeast or E. coli, to biosynthesize specific equol glucuronides and sulfates. cabidigitallibrary.orgacs.org These systems allow for the controlled production of desired metabolites by selecting the appropriate enzyme isoform. For example, human UGT1A9 has been shown to be capable of producing equol-7-glucuronide (E-7G), while rat UGT2B1 primarily produces 4'-equol glucuronide (E-4'G). cabidigitallibrary.org Similarly, several human SULT isoforms (SULT1A1, 1A3, 1E1, 2A1) have been found to catalyze the sulfation of both R- and S-equol at the 7-hydroxyl position. cabidigitallibrary.org
The use of liver microsomes from various species (e.g., rat, bovine, porcine) is another established enzyme-assisted method. nih.govnih.gov Bovine liver microsomes, for instance, have been shown to be effective in producing single major glucuronidation products with high yields for various steroids, a process analogous to equol glucuronidation. nih.gov These enzymatic systems are powerful tools for generating stereochemically pure reference standards in milligram quantities, which are essential for analytical method development. cabidigitallibrary.orgnih.gov
Table 2: Enzyme Systems for the Synthesis of Equol Conjugates
| Enzyme System | Specific Enzyme/Source | Product(s) | Reference |
|---|---|---|---|
| UGT-isoform expressing yeast | Human UGT1A9 | Equol-7-glucuronide (E-7G) | cabidigitallibrary.org |
| UGT-isoform expressing yeast | Rat UGT2B1 | Equol-4'-glucuronide (E-4'G) | cabidigitallibrary.org |
| SULT-isoform expressing yeast | Human SULT1A1, 1A3, 1E1, 2A1 | Equol-7-sulfate (E-7S) | cabidigitallibrary.org |
| Liver Microsomes | Bovine Liver Microsomes | Single major glucuronidation products | nih.gov |
Quantitative and Qualitative Analytical Techniques for Equol Conjugates
Accurate identification and quantification of (S)-Equol 7-β-D-Glucuronide and other metabolites in biological matrices are essential for pharmacokinetic and metabolic studies. A suite of advanced analytical techniques is employed for this purpose.
Applications of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the sensitive and specific analysis of equol conjugates in biological samples like plasma and urine. nih.govplos.orgplos.org This method offers superior speed and efficiency compared to other techniques, allowing for the simultaneous analysis of conjugated and unconjugated isoflavones. plos.orgplos.org
For analysis, samples are often prepared using solid-phase extraction (SPE) for cleanup and enrichment. plos.orgbohrium.com In many protocols, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is performed to deconjugate the metabolites, allowing for the measurement of total equol. plos.orgplos.orgnih.gov However, to identify specific conjugates like (S)-Equol 7-β-D-Glucuronide, analysis is performed on non-hydrolyzed samples. nih.govnih.gov
The structural identification of conjugated metabolites is achieved by comparing their LC-ESI-MS/MS spectral data with that of chemically synthesized standards. nih.govresearchgate.net In negative ion mode electrospray ionization (ESI-), specific precursor-to-product ion transitions are monitored. For equol monoglucuronides, the transition m/z 417 → 241 is typically observed. nih.gov One study successfully identified (S)-equol-7-glucuronide-4'-sulfate as the main conjugated metabolite in human plasma, along with 7- and 4'-monoglucuronides and monosulfates, using this approach. nih.govnih.govresearchgate.net
Table 3: Selected LC-MS/MS Parameters for Equol Metabolite Analysis
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Equol monoglucuronides | ESI- | 417 | 241 | nih.gov |
| Daidzein monoglucuronides | ESI- | 429 | 253 | nih.gov |
| Genistein (B1671435) monoglucuronides | ESI- | 445 | 269 | nih.gov |
| Equol-7-sulfate-4'-glucuronide | ESI- | 497 | 321, 241 | nih.gov |
Utilization of High-Performance Liquid Chromatography (HPLC) with Chiral and Reverse-Phase Columns
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and analysis of equol and its conjugates. Both reverse-phase and chiral-phase columns are employed depending on the analytical goal.
Reverse-phase HPLC, typically using a C18 column, is widely used for separating isoflavones and their metabolites based on polarity. plos.orgplos.orgnih.gov Gradient elution with mobile phases consisting of an aqueous component (often with an acid modifier like acetic or formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. bohrium.comnih.gov
Chiral-phase HPLC is indispensable for separating the (S)- and (R)-enantiomers of equol. researchgate.netresearchgate.netcsfarmacie.cz Achieving baseline resolution of the enantiomers is critical for studying their distinct pharmacokinetic and biological properties. researchgate.netnih.gov One method successfully separated S(-)-equol and R(+)-equol by first derivatizing the racemic mixture with methoxytriflurophenyl acyl chloride to form diastereomers, which were then separated on a silica (B1680970) column. osu.edu Another study demonstrated the direct separation of S- and R-equol enantiomers on a chiral-phase column, where S-equol eluted with a shorter retention time than R-equol. researchgate.net
Table 4: HPLC Column and Mobile Phase Configurations for Equol Analysis
| HPLC Mode | Column Type | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Reverse-Phase | Phenomenex C18, 3 µm | A: 13 mM ammonium (B1175870) acetate (B1210297) (pH 4), B: Methanol + 0.1% acetic acid (gradient) | Quantification of total equol after hydrolysis | nih.gov |
| Reverse-Phase | ACQUITY UPLC HSS T3, 1.8 µm | A: 0.1% formic acid (aq), B: 0.1% formic acid in acetonitrile (gradient) | Determination of equol in serum, urine, and follicular fluid | bohrium.com |
| Chiral-Phase | N/A (Chiral Stationary Phase) | N/A | Resolution of S- and R-equol enantiomers | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of synthesized equol conjugates. researchgate.net While MS/MS provides information on mass and fragmentation, NMR confirms the precise location of the glucuronyl or sulfate (B86663) moiety on the equol skeleton. nih.govnih.gov
The structures of chemically synthesized equol metabolites are confirmed using 1H-NMR and 13C-NMR. nih.gov For example, the attachment of a glucuronyl group at the 7-position of the equol ring results in a characteristic downfield shift of the C-6 and C-8 proton signals in the 1H-NMR spectrum when compared to the spectrum of the equol aglycone. nih.gov This allows for unambiguous differentiation between 7-O-glucuronides and 4'-O-glucuronides. The comparison of NMR spectral data from synthesized standards with that of metabolites isolated from biological samples provides conclusive identification. nih.govresearchgate.net
Table 5: 1H-NMR Spectral Data (δ in DMSO-d6) for Equol and Equol-7-Glucuronide
| Proton | Equol (Aglycone) | Equol-7-Glucuronide (E-7-G) | Key Observation | Reference |
|---|---|---|---|---|
| H-6 | ~6.3 ppm | 6.53 ppm | Downfield shift | nih.gov |
| H-8 | ~6.2 ppm | 6.46 ppm | Downfield shift | nih.gov |
| H-2', H-6' | ~7.0 ppm | 7.11 ppm | Minor shift | nih.gov |
Optimization of Enzymatic Hydrolysis Protocols for Total Equol Measurement in Complex Matrices
The accurate quantification of total (S)-equol in complex biological matrices such as plasma and urine is critical for understanding its bioavailability and physiological effects. Since (S)-equol and its parent isoflavones exist predominantly as glucuronide and sulfate conjugates in vivo, a hydrolysis step to release the free aglycone is essential prior to analysis. nih.govnih.govnih.gov Enzymatic hydrolysis is the preferred method over acid hydrolysis, as acid hydrolysis can lead to an overestimation of the aglycone content in tissues. nih.gov
The most commonly used enzyme for this purpose is β-glucuronidase, often sourced from Helix pomatia (Roman snail), which typically contains co-existing sulfatase activity, allowing for the cleavage of both glucuronide and sulfate conjugates. nih.govsigmaaldrich.commerckmillipore.com The optimization of hydrolysis protocols involves a systematic evaluation of several key parameters to ensure complete and efficient deconjugation.
Key Parameters for Optimization:
Enzyme Source and Purity: β-glucuronidase preparations from different sources, such as Helix pomatia, Escherichia coli, and red abalone, exhibit varying efficiencies for different substrates. nih.govsigmaaldrich.com While preparations from H. pomatia are widely used, they can be contaminated with naturally present phytoestrogens, which necessitates the use of an enzyme "blank" for accurate quantification. nih.govnih.gov In contrast, recombinant β-glucuronidase from E. coli is a purer alternative that lacks sulfatase activity and is not contaminated with these phytochemicals. nih.govnih.gov
pH and Temperature: The optimal pH for β-glucuronidase activity from H. pomatia is between 4.5 and 5.0. merckmillipore.com Studies have shown that hydrolysis at pH 5 is effective, whereas a pH of 6 can be detrimental to the hydrolysis of phytoestrogen conjugates, particularly in plasma. nih.gov The standard incubation temperature is 37°C, but increasing the temperature to 45°C has been shown to improve hydrolysis rates in urine. nih.govsigmaaldrich.commerckmillipore.com
Enzyme Concentration and Incubation Time: Hydrolysis efficiency is dependent on both the enzyme concentration and the duration of incubation. sigmaaldrich.com In urine, complete hydrolysis of equol conjugates can be achieved within 2 hours under standard conditions, and this time can be reduced by increasing the enzyme concentration or temperature. nih.gov However, plasma presents a more challenging matrix, often requiring a much longer incubation period of 16 hours for complete hydrolysis. nih.gov The rate of hydrolysis in plasma is significantly slower than in urine for most phytoestrogen conjugates. nih.gov
Research has focused on optimizing these conditions to reduce hydrolysis times and improve accuracy. For instance, doubling the enzyme concentration of H. pomatia β-glucuronidase can shorten hydrolysis times in urine to 100 minutes. nih.gov For difficult-to-hydrolyze glucuronides, increasing the enzyme titer can significantly accelerate the conversion rate. sigmaaldrich.com The choice of enzyme and conditions must be carefully validated for each specific biological matrix and analyte to ensure reliable measurement of total equol. nih.govsigmaaldrich.com
Table 1: Optimized Conditions for Enzymatic Hydrolysis of Equol Conjugates
| Parameter | Urine | Plasma | Notes |
| Enzyme Source | β-glucuronidase from Helix pomatia | β-glucuronidase from Helix pomatia | E. coli derived β-glucuronidase is a purer but sulfatase-free alternative. nih.govnih.gov |
| Optimal pH | 5.0 | 5.0 | pH 6 is detrimental to hydrolysis in plasma. nih.gov |
| Optimal Temperature | 37°C - 45°C | 37°C | Rates are improved at 45°C in urine. nih.gov |
| Incubation Time | 2 hours (standard) | 16 hours (standard) | Can be reduced to 100 minutes with increased enzyme concentration. nih.gov |
| Considerations | Matrix effect is lower. | Significantly slower hydrolysis rate compared to urine. nih.gov | Requires longer incubation or higher enzyme concentration for complete hydrolysis. nih.gov |
In Vitro and In Silico Model Systems for Metabolic and Biological Studies
Application of Cell Culture Models (e.g., Caco-2, HepG2, Endothelial Cells) for Transport and Cellular Metabolism Studies
In vitro cell culture models are indispensable tools for elucidating the mechanisms of transport, metabolism, and biological activity of (S)-equol at the cellular level, providing data that can inform more complex physiological models.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal drug transport and metabolism. nih.govyoutube.com When cultured on semipermeable filters, Caco-2 cells differentiate to form a monolayer that mimics the small intestinal epithelium. nih.govnih.gov Studies using this model have provided significant insights into the bioavailability of equol. nih.govacs.org Research has shown that equol is transported across Caco-2 cell monolayers, with uptake being directly proportional to the initial concentration. nih.govacs.org After crossing the apical membrane, equol undergoes extensive phase II metabolism within the cells. By 4 hours, a significant portion of the equol is converted into β-glucuronidase/sulfatase sensitive conjugates. nih.govacs.org These conjugated metabolites are then effluxed across both the apical and basolateral membranes, suggesting that intestinal cells not only absorb equol but also play a major role in its conjugation and subsequent distribution. nih.govacs.org This process of conjugation and efflux within the enterocytes may contribute to the observed variations in equol bioavailability among individuals. nih.govacs.org
HepG2 Cells: The human hepatoma cell line, HepG2, is widely used to study hepatic metabolism. While specific studies focusing solely on the metabolism of (S)-Equol 7-β-D-Glucuronide Sodium Salt in HepG2 cells are not detailed in the provided context, these cells are a standard model for investigating the phase II conjugation reactions (glucuronidation and sulfation) that are central to isoflavone (B191592) metabolism. Data from HepG2 cells are often used to derive kinetic parameters for inclusion in physiologically based kinetic (PBK) models. researchgate.net
Endothelial Cells: The effects of (S)-equol on vascular health are often investigated using endothelial cell cultures, such as human umbilical vein endothelial cells (HUVECs). mdpi.com (S)-equol has been shown to exert several beneficial effects on these cells, including the stimulation of nitric oxide (NO) production, which is a key factor in vasodilation and endothelial function. researchgate.netnih.gov Furthermore, studies in various endothelial and macrophage cell lines demonstrate that equol possesses potent anti-inflammatory and antioxidant properties. nih.govnih.govsemanticscholar.org It can reduce the expression and secretion of inflammatory markers like prostaglandin (B15479496) E2 and monocyte chemoattractant protein-1 (MCP-1). nih.govsemanticscholar.org Equol also mitigates oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. nih.gov These cellular effects are often mediated through estrogen receptor β (ERβ), for which (S)-equol has a high binding affinity. researchgate.netsemanticscholar.org
Table 2: Summary of Cell Culture Model Applications for (S)-Equol Research
| Cell Line | Model System | Key Research Findings |
| Caco-2 | Intestinal Absorption & Metabolism | Models transepithelial transport; demonstrates equol is absorbed and extensively metabolized to glucuronide and sulfate conjugates which are then effluxed. nih.govacs.org |
| HepG2 | Hepatic Metabolism | Used to determine kinetic parameters of phase II metabolism (glucuronidation, sulfation) for PBK models. researchgate.net |
| Endothelial Cells (e.g., HUVEC) | Vascular Biology | Demonstrates (S)-equol's ability to stimulate nitric oxide production, and exert anti-inflammatory and antioxidant effects. mdpi.comresearchgate.netnih.gov |
Development and Validation of Physiologically Based Kinetic (PBK) Models for Predicting Xenobiotic Metabolism
Physiologically based kinetic (PBK) modeling, also referred to as physiologically based pharmacokinetic (PBPK) modeling, is a powerful in silico technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.govnih.gov These models are increasingly used as part of new approach methodologies (NAMs) to predict systemic exposure to xenobiotics and their metabolites, reducing the reliance on animal testing. nih.govwur.nl
Model Development: A PBK model for (S)-equol is constructed as a set of mathematical differential equations that describe the compound's movement and transformation within a system of interconnected physiological compartments representing major organs and tissues (e.g., gut, liver, plasma, kidney). nih.govresearchgate.net The development of such a model requires three main types of parameters:
Physiological Parameters: Anatomical data for the species of interest, such as tissue volumes and blood flow rates. nih.govtoxicology.org
Chemical-Specific Parameters: Physicochemical properties of the compound, like partition coefficients, which describe how it distributes between tissues and blood. researchgate.net
Biochemical Parameters: Kinetic constants (e.g., Vmax, Km) describing rates of metabolic conversion and transport. nih.gov For (S)-equol, a key feature is the inclusion of a gut compartment that models the microbial conversion of daidzein to (S)-equol. nih.govnih.govacs.org These kinetic parameters are often derived from in vitro experiments using systems like anaerobic fecal incubations or cell culture models. nih.govnih.gov
Model Validation: The validation of a PBK model is crucial to ensure its predictive accuracy and build confidence in its application for risk assessment. nih.govoecd.org Traditionally, validation involves comparing the model's predictions of plasma or tissue concentrations against in vivo kinetic data from animal or human studies. nih.gov
However, in line with the shift away from animal testing, validation strategies for "next-generation" PBK models increasingly rely on in vitro and in silico data. nih.govnih.gov The Organisation for Economic Co-operation and Development (OECD) has provided guidance on this process. toxicology.orgoecd.org Validation approaches for data-poor situations include:
Uncertainty and Sensitivity Analysis: These analyses assess how variability in input parameters (e.g., metabolic rates) affects the model's output, identifying which parameters have the most significant impact on the predictions. nih.govjohnshopkins.edu
Read-Across: A validated PBK model for a data-rich analogue chemical can be used to predict the kinetics of a data-poor target chemical with similar ADME properties. nih.gov
In Vitro to In Vivo Extrapolation (IVIVE): The model's ability to accurately scale up metabolic rates from in vitro systems to predict in vivo clearance is a key validation metric. wur.nl
For (S)-equol, PBK models have been successfully developed to predict the plasma concentrations of daidzein and (S)-equol following daidzein intake in both rats and humans. nih.govnih.gov These models have confirmed that while (S)-equol is a potent metabolite, its predicted maximum plasma concentrations are substantially lower than those of its precursor, daidzein. nih.govacs.org An interspecies comparison revealed that the catalytic efficiency of S-equol formation is significantly higher in rats than in humans. nih.govacs.org Such validated PBK models provide a powerful tool to understand the consequences of gut microbial metabolism on host exposure to bioactive compounds. nih.gov
Mechanistic Investigations of Biological Modulation by S Equol 7 β D Glucuronide
Modulation of Cellular Processes in Isolated Biological Systems
Effects on Endothelial Cell Migration and Tubulogenesis in In Vitro Models
(S)-Equol 7-β-D-Glucuronide, a major circulating metabolite of (S)-Equol, has demonstrated direct effects on key cellular processes involved in angiogenesis, the formation of new blood vessels. In in vitro models using human aortic endothelial cells (HAECs), (R,S)-Equol 7-β-D-glucuronide has been shown to inhibit endothelial cell migration and tubulogenesis, which are critical steps in the angiogenic process. nih.govnih.gov
A study by Giménez-Bastida et al. (2023) revealed that (R,S)-Equol 7-β-D-glucuronide dose-dependently inhibited both tubulogenesis and endothelial migration in HAECs, with significant effects observed at a concentration of 10 µM. rsc.org This was in contrast to other isoflavone (B191592) glucuronides and sulfates, which did not show significant effects, highlighting the specific activity of the equol (B1671563) conjugate. nih.gov The inhibitory effect of (R,S)-Equol 7-β-D-glucuronide on tubulogenesis was comparable to that of its aglycone form, (S)-Equol. rsc.org While the aglycone (S)-Equol also inhibited cell migration, its 7-glucuronide metabolite showed significant effectiveness at both 10 µM and 1 µM concentrations in a wound healing assay with HAECs. rsc.org
These findings suggest that (S)-Equol 7-β-D-Glucuronide is not merely an inactive metabolite but possesses intrinsic anti-angiogenic properties. nih.govnih.gov The relevance of this activity is underscored by the fact that it is a significant metabolite found in the bloodstream and systemic tissues, where it could contribute to cardiovascular health by modulating angiogenesis. rsc.org
Table 1: Effects of (R,S)-Equol 7-β-D-Glucuronide on Endothelial Cell Processes
| Cellular Process | Cell Model | Compound | Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Tubulogenesis | Human Aortic Endothelial Cells (HAECs) | (R,S)-Equol 7-β-D-Glucuronide | 10 µM | Inhibition | rsc.org |
| Endothelial Cell Migration | Human Aortic Endothelial Cells (HAECs) | (R,S)-Equol 7-β-D-Glucuronide | 1 µM, 10 µM | Inhibition | rsc.org |
Exploration of Anti-Proliferative Properties in Preclinical Cell Culture Models
While direct studies on the anti-proliferative properties of (S)-Equol 7-β-D-Glucuronide are limited, extensive research has been conducted on its aglycone, (S)-Equol. These studies provide a basis for understanding the potential downstream effects of the glucuronide, which can be deconjugated to the active aglycone in target tissues.
(S)-Equol has been shown to inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated anti-proliferative effects on human prostate cancer cells (LNCaP, DU145, and PC3). nih.gov In PC3 cells, (S)-Equol was found to induce cell cycle arrest at the G2/M phase. nih.gov This was associated with the downregulation of Cyclin B1 and CDK1 and the upregulation of CDK inhibitors p21 and p27. nih.gov Furthermore, (S)-Equol induced apoptosis in these cells by increasing the expression of Fas ligand (FasL) and the pro-apoptotic protein Bim. nih.gov
In the context of breast cancer, the effects of (S)-Equol appear to be concentration-dependent. One study reported that at low concentrations, equol could induce proliferation in MCF-7 breast cancer cells, while at a higher concentration (100 µM), it induced G2/M arrest. nih.gov In combination with tamoxifen, equol has been found to enhance the anti-proliferative effect in MCF-7 cells by activating caspase-mediated apoptosis. nih.gov It is important to note that while these studies highlight the anti-proliferative potential of the aglycone, the direct activity of (S)-Equol 7-β-D-Glucuronide on cell proliferation requires further investigation. The prevailing hypothesis is that the glucuronide serves as a circulating precursor, delivering the active (S)-Equol to target tissues where it can then exert its anti-proliferative effects. nih.gov
Table 2: Anti-Proliferative Effects of (S)-Equol (Aglycone) in Preclinical Models
| Cell Line | Cancer Type | Observed Effect | Mechanism of Action | Citation |
|---|---|---|---|---|
| PC3 | Prostate Cancer | Inhibition of proliferation, G2/M cell cycle arrest, Apoptosis induction | Downregulation of Cyclin B1/CDK1; Upregulation of p21, p27, FasL, Bim | nih.gov |
| LNCaP, DU145 | Prostate Cancer | Inhibition of proliferation | Not specified | nih.gov |
| MCF-7 | Breast Cancer | Inhibition of proliferation (at high concentrations), Enhanced anti-proliferative effect with tamoxifen | G2/M arrest, Activation of caspase-mediated apoptosis | nih.gov |
Molecular Interactions and Signaling Pathway Analysis
Investigation of Modulation of the Vascular Endothelial Growth Factor (VEGF) Pathway
The anti-angiogenic effects of (S)-Equol 7-β-D-Glucuronide appear to be mediated, at least in part, through the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Research has shown that the inhibitory actions of (R,S)-Equol 7-β-D-glucuronide on endothelial cell migration and tubulogenesis are related to its interference with VEGF-induced signaling. nih.govnih.gov
In a study utilizing human aortic endothelial cells (HAECs), the anti-angiogenic activity of (R,S)-Equol 7-β-D-glucuronide was linked to the VEGF pathway, while being independent of the basic fibroblast growth factor (bFGF) pathway. nih.gov This specificity suggests a targeted interaction of the glucuronide metabolite with components of the VEGF signaling cascade. The aglycone, (S)-Equol, is also known to modulate the VEGF pathway, and the direct activity of its glucuronide metabolite further supports the role of this compound in regulating angiogenesis. nih.gov
Exploration of Estrogen Receptor (ER)-Mediated Mechanisms by (S)-Equol Glucuronides (Indirect Effects and Aglycone Precursor Role)
The estrogenic activity of (S)-Equol is primarily attributed to its aglycone form, which is a selective estrogen receptor modulator (SERM) with a notable affinity for estrogen receptor β (ERβ). nih.gov (S)-Equol's ability to bind to ERs is considered a key mechanism for its biological effects, particularly in hormone-dependent conditions. nih.gov
(S)-Equol 7-β-D-Glucuronide is the predominant form of equol circulating in the plasma. nih.gov While generally considered less active than the aglycone, it is hypothesized to function as a precursor, which can be deconjugated by enzymes like β-glucuronidase in specific tissues to release the active (S)-Equol. nih.gov This localized conversion would allow for targeted ER-mediated effects in tissues expressing these enzymes.
However, there is emerging evidence that equol glucuronides may not be entirely inactive. For instance, equol-7-glucuronide has been reported to promote osteoblastogenesis and inhibit osteoclast formation in MC3T3-E1 cells, suggesting it can exert direct biological effects. nih.gov This indicates that while the precursor role is significant, direct signaling by the glucuronide in certain cellular contexts cannot be ruled out. The binding of the aglycone (S)-Equol to ERs can influence the development of hormone-dependent cancers like breast and prostate cancer. rsc.org
Examination of Antioxidant Capacity in Cellular Models
The aglycone (S)-Equol is recognized as a potent antioxidant, potentially more so than other isoflavones. mdpi.com Its antioxidant activity is attributed to its ability to scavenge free radicals and to modulate cellular antioxidant defense systems. mdpi.com
While direct studies on the antioxidant capacity of (S)-Equol 7-β-D-Glucuronide in cellular models are scarce, research on its aglycone provides significant insights. (S)-Equol has been shown to protect chondrocytes from oxidative stress-induced apoptosis and matrix degradation. mdpi.com In HepG2 human hepatocarcinoma cells, equol demonstrated greater antioxidant properties compared to its precursor daidzein (B1669772). nih.gov It stimulated the activity and expression of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). nih.gov
Analysis of Anti-inflammatory Modulation in In Vitro Cell Lines
The direct anti-inflammatory effects of (S)-Equol 7-β-D-Glucuronide at the cellular level are an emerging area of research, with most existing studies focusing on its aglycone form, (S)-equol. The aglycone has demonstrated notable anti-inflammatory properties in various in vitro models. For instance, (S)-equol has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-activated murine microglia cells. nih.gov In these cells, it suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE-2) release. nih.gov Furthermore, it was found to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by modulating the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov In macrophage cell lines, equol also down-regulated genes related to cytokine production and dose-dependently reduced the secretion of inflammatory biomarkers. mdpi.com
While these findings highlight the potential of the equol structure to mediate anti-inflammatory responses, research specifically investigating the 7-glucuronide conjugate is less extensive. Often, conjugated forms of isoflavones are considered inactive precursors that require deconjugation to their aglycone forms at target tissues to exert biological effects. nih.gov The process of deglucuronidation is catalyzed by β-glucuronidase, an enzyme found at sites of inflammation, which could release the active (S)-equol from its glucuronide conjugate. rsc.org
However, recent studies have begun to challenge the notion that glucuronides are entirely inactive. One study investigating the effects of a racemic mixture of (R,S)-Equol 7-β-D-glucuronide in human aortic endothelial cells (HAECs) explored its role in angiogenesis, a process closely linked with inflammation. rsc.orgnih.gov The study showed that the glucuronide conjugate itself could modulate cellular activities like migration and tubulogenesis, suggesting it may possess inherent biological activity without prior deconjugation. rsc.orgnih.gov While this study did not directly measure classical inflammatory markers, its findings on the modulation of the VEGF signaling pathway by Equol 7-glucuronide suggest it can interact with cellular signaling cascades. rsc.orgrsc.org This opens the possibility that the glucuronide may have direct biological effects, although further research is required to specifically delineate its anti-inflammatory actions in various cell lines.
Interactive Table 1: In Vitro Anti-inflammatory Effects of Equol and its Glucuronide Use the filter to select the compound and view its reported effects.
| Compound | Cell Line | Key Findings | Reference |
| (S)-Equol | BV-2 Microglia | Inhibited LPS-induced NO, PGE-2, TNF-α, and IL-6 production. | nih.gov |
| (S)-Equol | Macrophages | Down-regulated expression of genes for inflammatory cytokines. | mdpi.com |
| (S)-Equol | BV-2 Microglia | Inhibited TLR4 activation and MAPK signaling. | nih.gov |
| (R,S)-Equol 7-β-D-Glucuronide | HAEC | Modulated cell migration and tubulogenesis via the VEGF pathway. | rsc.orgnih.gov |
Comparative Biological Activity Studies of Conjugated Versus Aglycone Forms
The prevailing view in isoflavone research has been that biological activity resides primarily in the aglycone forms, while their conjugated metabolites, such as glucuronides, are largely inactive transport forms. nih.gov However, direct comparative studies are revealing a more complex picture, where (S)-Equol 7-β-D-Glucuronide exhibits biological activity, albeit sometimes different or less potent than its aglycone parent, (S)-equol.
A key study directly compared the effects of (R,S)-Equol 7-β-D-glucuronide with the aglycones equol, genistein (B1671435), and daidzein on angiogenesis in primary human aortic endothelial cells (HAECs). rsc.orgnih.gov The results showed that the glucuronide conjugate exerted a dose-dependent inhibition of endothelial migration and tubulogenesis, key events in angiogenesis. rsc.org This effect on cell migration was comparable to that of the aglycone forms. rsc.orgnih.gov For the inhibition of tubule formation (ring-like structures), Equol 7-glucuronide was effective at a concentration of 10 μM, though its aglycone form was more potent. rsc.org Notably, other glucuronide and sulfate (B86663) conjugates of genistein and daidzein showed no significant effects in these assays, highlighting the unique activity of the Equol 7-glucuronide. rsc.orgnih.gov This research identifies Equol 7-glucuronide as an exception to the general rule of reduced activity for conjugated metabolites. rsc.org
Other research supports the idea that equol glucuronides are not inert. For example, equol-7-glucuronide has been reported to promote osteoblastogenesis and inhibit the formation of osteoclasts in MC3T3-E1 cell cultures, suggesting a potential role in bone metabolism. nih.gov In contrast, the aglycone (S)-equol is known for its high binding affinity to estrogen receptor β (ERβ), which is significantly higher than its precursor daidzein, and is considered a primary mechanism for many of its biological effects. mdpi.comresearchgate.net The aglycone is also a potent antioxidant, with greater activity than vitamins C and E in some in vitro studies. mdpi.comnih.gov
Interactive Table 2: Comparative Activity of Aglycone vs. Glucuronide Forms Use the filter to select the biological process and compare the activities of the different forms.
| Biological Process | Compound Form | Specific Effect | Potency Comparison | Reference |
| Angiogenesis (Tubulogenesis) | Aglycone ((S)-Equol) | Inhibition in HAECs | More potent than glucuronide | rsc.org |
| Angiogenesis (Tubulogenesis) | Glucuronide ((R,S)-Equol 7-glur) | Inhibition in HAECs at 10 μM | Less potent than aglycone | rsc.org |
| Angiogenesis (Cell Migration) | Aglycone ((S)-Equol) | Dose-dependent inhibition in HAECs | Comparable to glucuronide | rsc.org |
| Angiogenesis (Cell Migration) | Glucuronide ((R,S)-Equol 7-glur) | Dose-dependent inhibition in HAECs | Comparable to aglycones | rsc.orgnih.gov |
| Osteogenesis | Glucuronide (Equol-7-glucuronide) | Promotes osteoblastogenesis in MC3T3-E1 cells | Activity demonstrated | nih.gov |
| Estrogen Receptor Binding | Aglycone ((S)-Equol) | High affinity for ERβ | High | mdpi.comresearchgate.net |
| Antioxidant Activity | Aglycone ((S)-Equol) | Potent antioxidant | High | mdpi.comnih.gov |
Influence of Glucuronidation Position on Observed Biological Effects
The position of glucuronidation on the equol molecule is a critical determinant of its metabolic fate and potential biological activity. Equol possesses two hydroxyl groups, at the 7 and 4' positions, both of which are sites for phase II conjugation. nih.govresearchgate.net Studies analyzing human plasma after the consumption of soy products have successfully identified several conjugated metabolites of equol. The primary conjugate found is often (S)-equol-7-glucuronide-4'-sulfate, a diconjugate. nih.govresearchgate.net In addition, lower amounts of monoglucuronides at both the 7- and 4'-positions, as well as monosulfates, are also present in circulation. nih.govresearchgate.net
The existence of these different positional isomers (7-glucuronide vs. 4'-glucuronide) raises the important question of whether the location of the glucuronic acid moiety influences the biological effects of the molecule. The biological activity of isoflavones and their metabolites can be significantly altered depending on which hydroxyl group is conjugated. nih.gov For many flavonoids, the availability of a free hydroxyl group at specific positions is essential for their antioxidant or cell-signaling activities.
Despite the analytical confirmation that both 7- and 4'-monoglucuronides of equol exist in vivo, there is a notable lack of research directly comparing the biological activities of these two specific positional isomers. nih.gov Most functional studies that have demonstrated activity for an equol conjugate have utilized the 7-glucuronide form. nih.govrsc.org For example, the studies showing modulation of angiogenesis in endothelial cells and effects on bone cells specifically investigated (R,S)-Equol 7-β-D-glucuronide. nih.govrsc.org
Therefore, while it is established that the position of conjugation is a key factor in the structure-activity relationship of isoflavone metabolites, the precise differences in biological effects between (S)-Equol 7-β-D-Glucuronide and (S)-Equol 4'-β-D-Glucuronide remain to be elucidated through direct comparative studies. nih.gov The differential positioning of the bulky glucuronide group would likely impact the molecule's ability to interact with cell surface receptors or intracellular targets, but specific data from such comparative functional assays are not currently available in the reviewed literature.
Interactive Table 3: Identified Positional Isomers of Equol Conjugates in Human Plasma This table lists the conjugated forms of equol identified in vivo. Note the lack of comparative functional data.
| Conjugate | Position(s) of Conjugation | Relative Amount in Plasma | Comparative Biological Activity Data | Reference |
| (S)-Equol-7-glucuronide-4'-sulfate | 7 (Glucuronide), 4' (Sulfate) | Main conjugated metabolite | Not Available | nih.govresearchgate.net |
| (S)-Equol-7-monoglucuronide | 7 | Lower amount | Active in angiogenesis and osteogenesis models | nih.govrsc.orgnih.gov |
| (S)-Equol-4'-monoglucuronide | 4' | Lower amount | Not Available | nih.govresearchgate.net |
| (S)-Equol-7-monosulfate | 7 | Lower amount | Not Available | nih.govresearchgate.net |
| (S)-Equol-4'-monosulfate | 4' | Lower amount | Not Available | nih.govresearchgate.net |
Preclinical Research Avenues in Animal Models
Investigation of Biological Effects in Ovariectomized Rodent Models and Other Relevant Animal Systems
Preclinical studies utilizing animal models, particularly ovariectomized (OVX) rodents, are fundamental for elucidating the physiological impact of (S)-Equol 7-β-D-Glucuronide. The OVX rodent model is a well-established system for simulating postmenopausal estrogen deficiency, providing a relevant context for investigating the estrogen-like activities of compounds.
Research has shown that equol (B1671563), the precursor to its glucuronide conjugate, exerts biological effects in these models. For instance, studies in ovariectomized rats have demonstrated that dietary administration of equol can influence hormone levels and pituitary gland function. nih.gov While direct studies on the glucuronide salt are less common, the significant presence of (S)-Equol 7-β-D-Glucuronide as a major circulating metabolite underscores the importance of understanding its intrinsic biological activities. nih.gov In-vitro studies using animal cell lines have provided initial insights, showing that equol-7-glucuronide can promote osteoblastogenesis and inhibit osteoclast formation in mouse osteoblast precursor cells (MC3T3-E1). nih.gov This suggests a potential role in bone metabolism, a key area of investigation in postmenopausal models.
Furthermore, research on equol's effects on the vascular system in animal models, such as increasing cerebral blood flow in rats, points to broader systemic effects that may be mediated by its metabolites. mdpi.com The biological actions are complex, as equol itself can interact with multiple cellular targets, including estrogen receptors and androgens. nih.govnih.gov
The investigation of cellular and molecular biomarkers in animal tissues following exposure to (S)-Equol 7-β-D-Glucuronide and its parent compound, equol, reveals specific physiological responses. In ovariectomized female Sprague-Dawley rats, dietary equol administration has been shown to modulate key endocrine biomarkers. nih.gov
A study evaluating the effects of high-dose dietary equol on the pituitary gland of OVX rats observed estrogenic-like effects on lactotropes and anti-estrogenic effects on gonadotropes. nih.gov This was evidenced by significant changes in serum hormone levels, as detailed in the table below.
Hormonal Biomarker Response to Dietary Equol in Ovariectomized Rats
| Biomarker | Effect of High-Dose Equol | Comparison to Control |
|---|---|---|
| Serum Prolactin (PRL) | Significantly Increased | Estrogenic-like effect |
Data sourced from a study on ovariectomized Sprague-Dawley rats over a 3-month treatment period. nih.gov
At the molecular level, the same study found that equol treatment did not alter pituitary gene expression of Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). nih.gov However, it did cause a small increase in the expression of pituitary Truncated Estrogen Receptor-1 (TERP-1) mRNA. nih.gov
While not an in-vivo animal study, research on human aortic endothelial cells has shown that (R,S)-Equol 7-β-D-glucuronide can inhibit tubulogenesis and cell migration by modulating the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govrsc.org This highlights VEGF and its signaling components as potential molecular biomarkers for future investigation in animal cardiovascular models.
Following its formation, (S)-Equol 7-β-D-Glucuronide is a primary circulating metabolite in the bloodstream. nih.govrsc.org The process of glucuronidation, which attaches a glucuronic acid moiety to (S)-equol, occurs predominantly during first-pass metabolism in the enterocytes of the intestine and subsequently in the liver. nih.gov This conjugation is a highly efficient process in mammals. nih.gov
Kinetic analyses in various animal species have detailed the specifics of this metabolic conversion. A comparative study of S-equol glucuronidation in liver and intestinal microsomes from humans, monkeys, dogs, rats, and mice revealed significant inter-species variation in metabolic rates. nih.gov The intrinsic clearance (CLint) values for total glucuronidation were highest in rats for both liver and intestinal microsomes, indicating rapid metabolism. nih.gov In all species tested, the clearance values for glucuronidation were higher in liver microsomes than in intestinal microsomes. nih.gov
Comparative Intrinsic Clearance (CLint) of S-Equol Total Glucuronidation in Animal Models
| Species | Liver Microsomes (Relative CLint) | Intestinal Microsomes (Relative CLint) | Predominant Glucuronidation Site |
|---|---|---|---|
| Rats | 7.6 | 9.6 | 4'-glucuronidation |
| Monkeys | 5.8 | 1.2 | 7-glucuronidation |
| Mice | 4.9 | 2.8 | 7-glucuronidation |
| Dogs | 2.8 | 1.3 | 7-glucuronidation |
Relative CLint values are normalized to human values. Data sourced from kinetic analysis of S-equol glucuronidation. nih.gov
The regioselectivity of this process also differs among species. In rats, glucuronidation occurs preferentially at the 4'-position of the S-equol molecule, whereas in monkeys, dogs, and mice, the 7-position is favored, leading to the formation of (S)-Equol 7-β-D-Glucuronide. nih.gov This distribution indicates that while the liver is a primary site of glucuronidation, the intestine also plays a significant role, influencing the systemic availability and tissue exposure to the glucuronide conjugate. nih.gov The presence of the glucuronide in plasma confirms its distribution throughout the body via systemic circulation. nih.govrsc.org
Studies on Microbial Influences on Glucuronide Formation and Activity in Animal Gut Systems
The formation and bioactivity of (S)-Equol 7-β-D-Glucuronide are intricately linked to the gut microbiome. The initial and essential step is the microbial conversion of the soy isoflavone (B191592) daidzein (B1669772) into (S)-equol. nih.gov This biotransformation is carried out by specific bacteria residing in the intestinal tracts of some, but not all, animals and humans. nih.govnih.gov Studies have demonstrated that germ-free animals are unable to produce equol from daidzein, confirming the indispensable role of the gut microbiota in its synthesis. nih.gov
Once (S)-equol is formed by bacteria, it is absorbed and undergoes phase II metabolism by host enzymes, primarily UDP-glucuronosyltransferases (UGTs), in the intestinal wall and liver to form (S)-Equol 7-β-D-Glucuronide. nih.govnih.gov This glucuronide conjugate then enters the enterohepatic circulation, where it can be excreted in bile back into the intestinal lumen. nih.gov
Here, the gut microbiota plays a second critical role. Bacteria in the gut express β-glucuronidase (GUS) enzymes, which can hydrolyze the glucuronic acid from the conjugate. nih.govresearchgate.net This process, known as deconjugation, reverses the host's inactivation metabolism and regenerates the free, biologically active (S)-equol within the gut lumen. nih.gov This regenerated (S)-equol can then be reabsorbed, potentially prolonging its systemic exposure, or it can exert biological effects locally within the colon. nih.gov
Emerging Research Directions and Future Perspectives
Elucidation of Novel Metabolites and Complex Conjugates, Including Sulfo-glucuronides
Initial metabolic studies of (S)-Equol primarily focused on its simple glucuronide and sulfate (B86663) conjugates. However, recent advancements in analytical chemistry, especially liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), have enabled the identification of more complex metabolic products. Research has revealed that (S)-Equol undergoes extensive phase II metabolism, resulting in a variety of conjugated forms circulating in the bloodstream. rsc.orgnih.gov
A significant finding has been the identification of mixed conjugates, specifically sulfo-glucuronides. One study successfully identified (S)-Equol-7-glucuronide-4'-sulfate as a primary conjugated metabolite in the plasma of human equol (B1671563) producers after the consumption of a soy-based product. nih.govnih.gov This discovery was corroborated by the chemical synthesis of the compound, which allowed for direct comparison and structural confirmation. nih.gov Alongside this major sulfo-glucuronide, researchers also detected lesser amounts of various monoglucuronides (at the 7 and 4' positions) and monosulfates (at the 7 and 4' positions). nih.govnih.gov Further research has also identified hydroxylated metabolites such as 3-OH-equol and 6-OH-equol, indicating that phase I metabolism also contributes to the diversity of equol derivatives in vivo. nih.gov These findings underscore that the metabolic fate of (S)-Equol is more intricate than previously understood, involving multiple conjugation and hydroxylation pathways. rsc.orgnih.gov
Table 1: Identified Metabolites of (S)-Equol in Human Plasma
| Metabolite Name | Type of Conjugate | Position of Conjugation | Relative Abundance | Reference |
|---|---|---|---|---|
| (S)-Equol-7-glucuronide-4'-sulfate | Sulfo-glucuronide (Mixed) | 7 (Glucuronide), 4' (Sulfate) | Main Conjugated Metabolite | nih.govnih.gov |
| (S)-Equol 7-β-D-Glucuronide | Monoglucuronide | 7 | Lower Amount | nih.govnih.gov |
| (S)-Equol 4'-glucuronide | Monoglucuronide | 4' | Lower Amount | nih.govnih.gov |
| (S)-Equol 7-sulfate | Monosulfate | 7 | Lower Amount | nih.govnih.gov |
| (S)-Equol 4'-sulfate | Monosulfate | 4' | Lower Amount | nih.govnih.gov |
Advanced Understanding of Glucuronide Bioavailability, Transport Mechanisms, and Intracellular Dynamics
The biological significance of (S)-Equol is closely tied to its bioavailability and the activity of its metabolites. While much of the (S)-Equol in plasma is conjugated, primarily as (S)-Equol 7-β-D-Glucuronide, this does not necessarily render it inactive. nih.gov Emerging research suggests a dynamic interplay of conjugation and deconjugation at the cellular level. rsc.org
Studies have shown that (R,S)-Equol 7-β-D-glucuronide itself can exert biological effects, such as inhibiting endothelial cell migration and the formation of capillary-like structures in vitro, which are key processes in angiogenesis. rsc.orgnih.gov The effect was comparable to that of the free (S)-Equol, suggesting that the glucuronide form is either biologically active or is efficiently converted back to the aglycone by enzymes at the target cells. rsc.orgnih.gov This concept is supported by findings that endothelial cells can deconjugate metabolites, potentially creating a local reservoir of the more active, free (S)-Equol within specific tissues. rsc.orgmdpi.com This localized reactivation is a critical area of study, as it challenges the assumption that glucuronidation is solely a pathway for detoxification and elimination. The transport mechanisms that allow glucuronide conjugates to move from the bloodstream into tissues and the intracellular enzymes responsible for their potential deconjugation are key focuses of ongoing research. nih.gov Furthermore, a significant portion of S-equol, nearly 50%, circulates in its free, unbound form, which is substantially higher than its precursor daidzein (B1669772), enhancing its potential for receptor binding and biological activity. mdpi.com
Development of Innovative Biotechnological and Biocatalytic Production Methods for Specific Conjugates
The limited availability of pure (S)-Equol conjugates like (S)-Equol 7-β-D-Glucuronide has been a barrier to research. Chemical synthesis is often complex and expensive. nih.govnih.gov Consequently, there is growing interest in developing biotechnological and biocatalytic methods for producing these specific compounds. The foundation for this work lies in the microbial production of the (S)-Equol aglycone. frontiersin.orgnih.gov
Researchers have successfully engineered strains of Escherichia coli to express the necessary reductase enzymes from equol-producing bacteria, enabling the efficient conversion of daidzein into (S)-Equol. nih.govfrontiersin.org These whole-cell biotransformation systems are seen as economical and effective biocatalytic platforms. frontiersin.org The next frontier is to expand these platforms to create specific conjugates. This could involve introducing additional enzymes, such as UDP-glucuronosyltransferases (UGTs), into the engineered microbes to perform glycosylation on the newly synthesized (S)-Equol. Another approach is a two-step chemoenzymatic process, where (S)-Equol is first produced via fermentation and then subjected to a highly specific enzymatic reaction to attach the glucuronic acid moiety at the desired position (e.g., the 7-hydroxyl group). frontiersin.org Such methods promise a more sustainable and regioselective synthesis of (S)-Equol 7-β-D-Glucuronide, providing the pure material needed for advanced pharmacological and clinical studies. nih.gov
Table 2: Comparison of Production Methods for (S)-Equol and its Conjugates
| Production Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step organic reactions to build the molecule from chemical precursors. | Can produce both R- and S-enantiomers. | Often expensive, may require harsh reagents, can have low yields, and may produce racemic mixtures requiring further separation. | nih.govbyu.edu |
| Bacterial Fermentation | Using natural or engineered equol-producing bacteria (e.g., Lactococcus, engineered E. coli) to convert daidzein to (S)-Equol. | Produces the natural (S)-enantiomer exclusively, potentially more economical and sustainable for the aglycone. | Requires optimization of culture conditions; (S)-Equol can be inhibitory to bacterial growth. | nih.govfrontiersin.orgnih.gov |
| Biocatalytic/ Chemoenzymatic Synthesis | Using isolated enzymes or whole-cell biocatalysts to perform specific reactions, such as adding a glucuronide group to (S)-Equol. | High specificity (regioselectivity), milder reaction conditions. | Requires identification and production of stable, efficient enzymes (e.g., UGTs); may require a combination of fermentation and enzymatic steps. | frontiersin.orgresearchgate.net |
Integration of Omics Technologies for Comprehensive Metabolic and Mechanistic Profiling
To fully understand the biological impact of (S)-Equol 7-β-D-Glucuronide, research is moving towards a systems-biology approach using "omics" technologies. This involves integrating metabolomics (study of metabolites), proteomics (study of proteins), and transcriptomics (study of gene expression) to create a comprehensive profile of the compound's effects. nih.gov
Metabolomic studies are already helping to identify novel metabolites like sulfo-glucuronides in plasma. nih.gov Proteomic analysis of the bacteria involved in equol production has shed light on the enzymes required for its synthesis. nih.gov At the mechanistic level, studies have begun to probe the compound's influence on specific signaling pathways. For instance, research has shown that (R,S)-Equol 7-β-D-glucuronide can modulate the vascular endothelial growth factor (VEGF) pathway in endothelial cells, which is crucial for angiogenesis. rsc.orgnih.gov Future research will likely employ broader omics screens to map all the molecular changes that occur in a cell or tissue upon exposure to (S)-Equol 7-β-D-Glucuronide. This will help to identify its primary molecular targets, understand its off-target effects, and build a complete picture of its mechanism of action, moving beyond single-pathway analysis.
Refinement of Predictive In Vitro and In Silico Models for Assessing In Vivo Biological Efficacy
Translating laboratory findings into real-world biological effects is a major challenge in pharmacology. To bridge this gap, researchers are developing more sophisticated and predictive models. These include advanced in vitro (cell-based) systems and in silico (computer-based) simulations that can better forecast the in vivo (in a living organism) efficacy of (S)-Equol 7-β-D-Glucuronide. hsd-fmsb.orgresearchgate.net
In Vitro Models: Instead of simple cancer cell lines, researchers are using more relevant primary cells, such as human aortic endothelial cells, to study the effects of equol glucuronide on specific biological processes like angiogenesis. rsc.orgnih.gov The development of 3D cell cultures and organ-on-a-chip technology will further enhance the physiological relevance of these models.
In Silico Models: Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of daidzein and its conversion to S-Equol. researchgate.net These computer models can predict the plasma concentrations of the metabolites over time and can be adjusted to represent different human phenotypes (e.g., equol producers vs. non-producers). researchgate.net By integrating in vitro activity data with these PBPK models, scientists can better predict whether a biologically effective concentration of (S)-Equol or its glucuronide will be reached in target tissues in vivo. researchgate.net
Advanced In Vivo Models: To overcome the limitation that most standard lab animals are efficient equol producers, specialized gnotobiotic mouse models are being created. nih.gov These mice are colonized with specific synthetic bacterial communities that either can or cannot produce equol, effectively mimicking the different phenotypes found in the human population. nih.govmdpi.com These refined animal models provide a more accurate platform for studying the specific health effects driven by the microbial production of equol.
Together, these advanced models will improve the ability to predict the biological efficacy of (S)-Equol 7-β-D-Glucuronide, guide future clinical trials, and reduce the reliance on less predictive, conventional animal testing.
Q & A
Q. What experimental models are used to assess the anti-angiogenic effects of (S)-Equol 7-β-D-Glucuronide Sodium Salt?
Researchers employ in vitro assays using primary human aortic endothelial cells (HAECs) to model physiological angiogenesis. Key methodologies include:
- Tubulogenesis assays : Quantifying capillary-like structure formation on Matrigel® over 24 hours .
- Wound healing/migration assays : Measuring endothelial cell migration post-treatment with physiological concentrations (1–10 µM) .
- VEGF pathway modulation : Western blotting to assess phosphorylation of VEGFR2 (Y1175), Akt, and ERK in VEGF165-stimulated HAECs . These models are prioritized over HUVECs due to HAECs' relevance to adult tissue angiogenesis .
Q. How does this compound inhibit angiogenesis at the molecular level?
The compound selectively targets the VEGF pathway by:
- Reducing phosphorylation of VEGFR2 at Y1175, which suppresses downstream activation of Akt and ERK .
- Exhibiting dose-dependent inhibition of endothelial migration and tubulogenesis (IC50 ~10 µM) . Unlike free equol, it does not modulate the bFGF pathway or FGFR1/ERK signaling . Computational docking studies suggest structural similarities to VEGFR2 inhibitors (e.g., AZD3229) .
Q. What is the significance of phase-II metabolism in the bioactivity of equol metabolites?
Phase-II conjugates (e.g., glucuronides) are typically considered inactive due to reduced cellular uptake. However, Eq 7-glur is an exception:
- It retains anti-angiogenic activity comparable to free equol, likely due to partial intracellular deconjugation by β-glucuronidase in HAECs .
- Plasma concentrations of Eq 7-glur (30–100 nM) align with in vitro efficacy thresholds, supporting its physiological relevance .
Advanced Research Questions
Q. How do stereoisomeric differences [(R) vs. (S)-equol glucuronides] impact anti-angiogenic activity?
- Only (S)-equol is produced in vivo via gut microbiota, yet most studies use racemic (R,S)-equol glucuronides.
- (S)-equol exhibits higher binding affinity to estrogen receptors and distinct pharmacokinetics, which may alter VEGFR2 inhibition .
- Methodological gap : Current in vitro data using racemic mixtures may not reflect in vivo activity. Researchers must validate findings with enantiomerically pure (S)-equol glucuronides .
Q. Why do discrepancies exist between anti-migratory effects of equol metabolites in different endothelial cell models?
- HAECs show significant inhibition of migration by Eq 7-glur, while HUVECs and EA.hy926 cells are less responsive .
- Differences in VEGFR2 expression and cell density across models influence outcomes. For example, high-density cultures may mask anti-migratory effects due to contact inhibition .
- Recommendation : Standardize cell density (e.g., 80% confluency) and validate findings across ≥2 endothelial models .
Q. How can researchers reconcile in vitro efficacy (µM) with physiologically achievable plasma concentrations (nM)?
- Key considerations :
Intracellular accumulation : Glucuronides may concentrate in tissues (e.g., mammary gland) at levels exceeding plasma .
Synergy with other metabolites : Eq 7-glur may act additively with sulfate conjugates or free equol in vivo .
Prolonged exposure : Chronic low-dose effects (nM, days) vs. acute high-dose (µM, hours) require further study .
- Experimental design : Use physiologically relevant doses (10–100 nM) in long-term co-culture models with stromal cells .
Q. What are the limitations of current data on equol glucuronides' anti-angiogenic mechanisms?
- Gaps include :
- Lack of in vivo validation in angiogenesis-dependent disease models (e.g., cancer xenografts).
- Unclear role of ABCC/MRP transporters in glucuronide uptake/efflux, which may modulate intracellular bioavailability .
- Limited data on metabolite stability in cell culture media (e.g., esterase-mediated degradation) .
- Solutions :
- Use stable isotope-labeled tracers (e.g., deuterated Eq 7-glur) to track metabolite distribution .
- Integrate transcriptomics to identify off-target pathways (e.g., matrix metalloproteinases) .
Methodological Recommendations
- Dose selection : Prioritize 0.1–10 µM for in vitro studies, reflecting postprandial plasma levels .
- Control for deconjugation : Co-treat with β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to isolate glucuronide-specific effects .
- Isomer-specific analysis : Use chiral chromatography to quantify (S)-equol glucuronide in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
